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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant
interest as a potential therapeutic target for a range of diseases, including inflammatory bowel
disease, cancer, and metabolic disorders.[1][2][3][4][5] GPR35 is highly expressed in immune
cells and the gastrointestinal tract.[6] Patient-derived organoids (PDOs) have emerged as a
powerful preclinical model, as they recapitulate the genetic and phenotypic characteristics of
the original tumor, offering a more accurate platform for drug screening and personalized
medicine.[7][8][9][10][11][12] This document provides detailed protocols and application notes
for the utilization of GPR35 agonists in PDO models, facilitating the investigation of GPR35-
targeted therapies. While a specific "GPR35 agonist 2" is not defined in the literature, the
following protocols are designed to be adaptable for any chosen GPR35 agonist.

GPR35 Signaling Pathways

GPR35 activation can trigger multiple downstream signaling cascades, often in a cell-type and
agonist-dependent manner. The primary signaling pathways involve the coupling to different G
proteins, including Gai/o, Gag/11, and Gal12/13, as well as G protein-independent signaling
through B-arrestin.[6][13]
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o Gai/o Pathway: Activation of the Gai/o pathway typically leads to the inhibition of adenylyl
cyclase, resulting in decreased cyclic AMP (CAMP) levels.[14]

e Gaqg/11 Pathway: The Goag/11 pathway stimulates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations
and the activation of protein kinase C (PKC).[14]

e G012/13 Pathway: Coupling to Gal12/13 activates Rho GTPases, such as RhoA, which are
key regulators of the actin cytoskeleton, cell migration, and proliferation.[14]

e [B-Arrestin Pathway: Upon agonist binding, GPR35 can recruit 3-arrestins, leading to receptor
internalization and desensitization.[4][6] B-arrestins can also act as scaffolds for other
signaling proteins, such as those in the ERK1/2 and NF-kB pathways, leading to G protein-
independent signaling.[4][6]

Below is a diagram illustrating the major GPR35 signaling pathways.
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GPR35 Signaling Pathways

Experimental Protocols

The following protocols provide a framework for establishing patient-derived organoids and
subsequently testing the effects of a GPR35 agonist. These protocols are generalized and may
require optimization based on the specific tissue of origin and the properties of the GPR35
agonist being tested.
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Protocol 1: Establishment and Culture of Patient-
Derived Organoids (PDOSs)

This protocol outlines the general steps for establishing PDOs from patient tumor tissue.[15][7]
[B][16][17]

Materials:

Fresh patient tumor tissue in collection medium (e.g., Advanced DMEM/F-12 with antibiotics)
» Digestion buffer (e.g., Collagenase IV, Dispase, DNase)
» Basement membrane matrix (e.g., Matrigel)

« Organoid growth medium (specific to the tissue type, often containing growth factors like
EGF, Noggin, R-spondin, and inhibitors like A83-01 and SB202190)

o Cell culture plates (24-well or 48-well)

o Standard cell culture equipment (incubator at 37°C, 5% CO2, biosafety cabinet)
Procedure:

o Tissue Processing:

Wash the fresh tumor tissue with cold PBS.

o

[¢]

Mince the tissue into small fragments (1-2 mm) using sterile scalpels.

[e]

Transfer the fragments to a tube containing digestion buffer.

o

Incubate at 37°C for 30-60 minutes with gentle agitation to dissociate the tissue into single
cells or small cell clusters.

e Cell Isolation and Plating:

o Neutralize the digestion enzymes with an appropriate buffer (e.g., Advanced DMEM/F-12
with 10% FBS).
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[e]

Filter the cell suspension through a 70-100 pm cell strainer to remove undigested tissue.

o

Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.

[¢]

Resuspend the cell pellet in a small volume of cold basement membrane matrix.

[¢]

Plate droplets of the cell-matrix suspension into pre-warmed culture plates.

[e]

Allow the droplets to solidify at 37°C for 15-30 minutes.

e Organoid Culture and Maintenance:

[e]

Carefully add pre-warmed organoid growth medium to each well.

o

Culture the organoids in a humidified incubator at 37°C and 5% CO2.

[¢]

Replace the medium every 2-3 days.

[e]

Passage the organoids every 7-14 days by mechanically or enzymatically disrupting them
and re-plating in a fresh basement membrane matrix.

Protocol 2: GPR35 Agonist Treatment and
Viability/Functional Assays in PDOs

This protocol describes how to treat established PDOs with a GPR35 agonist and assess the
effects on viability and other functional parameters.[18][19]

Materials:
o Established PDO cultures
o GPR35 agonist of interest (e.g., "GPR35 agonist 2")

o 384-well or 96-well culture plates suitable for high-content imaging or luminescence-based
assays

o Cell viability reagents (e.g., CellTiter-Glo® 3D, Calcein-AM/Propidium lodide)
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» Reagents for functional assays (e.g., ELISA kits for cytokine secretion, antibodies for
immunofluorescence)

o Plate reader or high-content imaging system
Procedure:
o Organoid Plating for Screening:

Harvest mature PDOs and dissociate them into smaller fragments or single cells.

[e]

[e]

Resuspend the organoid fragments/cells in a basement membrane matrix at a
predetermined density.

[e]

Dispense the organoid-matrix suspension into the wells of a multi-well plate.[20][21]

o

Allow the matrix to solidify and add organoid growth medium.

[¢]

Culture for 24-48 hours to allow organoids to reform.
o GPR35 Agonist Treatment:
o Prepare a serial dilution of the GPR35 agonist in the appropriate culture medium.

o Remove the existing medium from the organoid cultures and add the medium containing
the GPR35 agonist at various concentrations. Include a vehicle control.

o Incubate the plates for a predetermined duration (e.g., 48-72 hours), depending on the
expected biological response.

 Viability and Functional Assays:
o Cell Viability:

» For luminescence-based assays (e.g., CellTiter-Glo® 3D), add the reagent directly to
the wells, incubate, and measure the luminescence, which is proportional to the ATP
content and thus cell viability.
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» For imaging-based assays, stain the organoids with viability dyes (e.g., Calcein-AM for
live cells and Propidium lodide for dead cells) and acquire images using a high-content

imaging system.[19]
o Functional Assays:

» Biomarker Analysis: Collect the culture supernatant to measure the secretion of relevant
biomarkers (e.g., cytokines, growth factors) using ELISA.

» Immunofluorescence: Fix and permeabilize the organoids to stain for proteins of interest
(e.g., proliferation markers like Ki67, or downstream signaling components of the
GPR35 pathway).

= RNA/Protein Extraction: Lyse the organoids to extract RNA or protein for gene
expression analysis (QRT-PCR, RNA-seq) or western blotting to assess changes in
signaling pathways.

Experimental Workflow

The following diagram outlines the typical experimental workflow for screening a GPR35
agonist using patient-derived organoids.
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Quantitative data from GPR35 agonist studies in PDOs should be presented in a clear and
structured format to allow for easy comparison and interpretation. The following tables provide
templates for presenting dose-response data and the effects on specific biomarkers. Please
note that the data presented here is hypothetical and serves as an example of how to structure
experimental results.

Table 1: Dose-Response of GPR35 Agonist on the
Viabili f Patient-Derived C i

L Tissue of GPR35 EC50 / IC50
Organoid Line o . Max Effect (%)
Origin Agonist (M)
Colorectal _ o
PDO-001 Agonist X 15+0.2 85% inhibition
Cancer
Pancreatic ] o
PDO-002 Agonist X 52+0.7 60% inhibition
Cancer
PDO-003 Normal Colon Agonist X > 50 Not significant
Colorectal _ o
PDO-001 Zaprinast 128+15 70% inhibition
Cancer
Pancreatic ) o
PDO-002 Zaprinast 251+£3.2 45% inhibition
Cancer

EC50/IC50 values represent the concentration of the agonist that elicits 50% of the maximal
response or inhibition, respectively. Data are presented as mean + standard deviation from at
least three independent experiments.

Table 2: Effect of GPR35 Agonist on Biomarker
Expression in Patient-Derived Organoids
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Gene Expression

o Treatment Protein Secretion

Organoid Line . (Fold Change vs.

(Concentration) . (pg/mL)
Vehicle)

CXCL17 p-ERK

PDO-001 Vehicle 1.0 1.0

PDO-001 Agonist X (1 uM) 0.4 +£0.05 25+0.3

PDO-001 Agonist X (10 uM) 0.2+0.03 41+05

PDO-002 Vehicle 1.0 1.0

PDO-002 Agonist X (1 uM) 0.8+0.1 15+0.2

PDO-002 Agonist X (10 uM) 0.6 +0.08 21+0.3

Fold change in gene expression is normalized to a housekeeping gene and the vehicle control.
Protein secretion data are presented as mean * standard deviation.

Conclusion

The use of patient-derived organoids provides a highly relevant and robust platform for
evaluating the therapeutic potential of GPR35 agonists. The protocols and guidelines
presented in this document offer a comprehensive framework for researchers to design and
execute experiments aimed at understanding the efficacy and mechanism of action of novel
GPR35-targeted compounds. Careful optimization of these protocols for specific organoid
models and agonists will be crucial for generating reliable and translatable data that can
accelerate the development of new therapies.
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 To cite this document: BenchChem. [Application Notes and Protocols: GPR35 Agonist
Utilization in Patient-Derived Organoid Models]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b10855115#gpr35-agonist-2-utilization-in-patient-
derived-organoid-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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